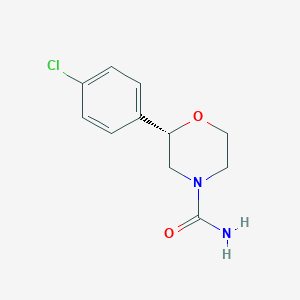![molecular formula C25H21ClN4O5 B2555157 2-(2-(3-(4-クロロベンジル)-2,4-ジオキソ-3,4-ジヒドロピリド[3,2-d]ピリミジン-1(2H)-イル)アセトアミド)安息香酸エチル CAS No. 923123-52-8](/img/new.no-structure.jpg)
2-(2-(3-(4-クロロベンジル)-2,4-ジオキソ-3,4-ジヒドロピリド[3,2-d]ピリミジン-1(2H)-イル)アセトアミド)安息香酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C25H21ClN4O5 and its molecular weight is 492.92. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 用途: “2-(2-(3-(4-クロロベンジル)-2,4-ジオキソ-3,4-ジヒドロピリド[3,2-d]ピリミジン-1(2H)-イル)アセトアミド)安息香酸エチル”は、抗体生成のための免疫原として役立ちます。 これらの抗体は、関連するタンパク質の検出や、さまざまな生物学的コンテキストにおけるその相互作用の研究に役立つ可能性があります .
- 用途: 組換え体および天然の尿中EPOの等電点プロファイルにおけるシアル酸残基の役割を調査することで、特定のEPO変異体に特異的な抗体の開発に役立ちます。 この化合物は、ドーピング対策に貢献する可能性があります .
- 用途: 研究者は、気候変動への適応における参加を強化するための科学、技術、革新のソリューションを探求しています。 “2-(2-(3-(4-クロロベンジル)-2,4-ジオキソ-3,4-ジヒドロピリド[3,2-d]ピリミジン-1(2H)-イル)アセトアミド)安息香酸エチル”は、そのような取り組みに貢献する可能性がありますが、さらなる調査が必要です .
抗体開発
ドーピング対策分析
気候変動への適応
作用機序
The compound also contains an acetamido group and a benzoate ester. Acetamido groups are common in bioactive molecules and can participate in hydrogen bonding with biological targets. Benzoate esters are often used in prodrugs, where they enhance the lipophilicity and improve the pharmacokinetic properties of the parent drug .
特性
CAS番号 |
923123-52-8 |
|---|---|
分子式 |
C25H21ClN4O5 |
分子量 |
492.92 |
IUPAC名 |
ethyl 2-[[2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H21ClN4O5/c1-2-35-24(33)18-6-3-4-7-19(18)28-21(31)15-29-20-8-5-13-27-22(20)23(32)30(25(29)34)14-16-9-11-17(26)12-10-16/h3-13H,2,14-15H2,1H3,(H,28,31) |
InChIキー |
GSUZCTKIYOFWNL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


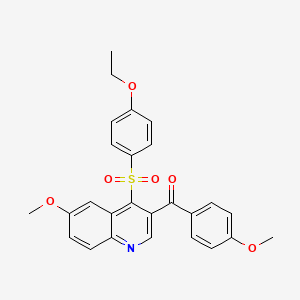
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2555076.png)
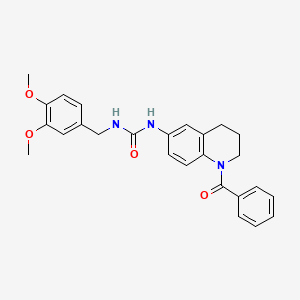

![Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B2555081.png)
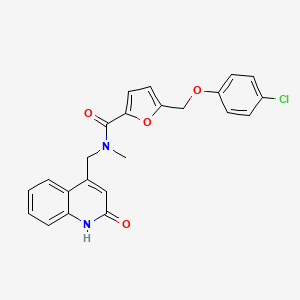
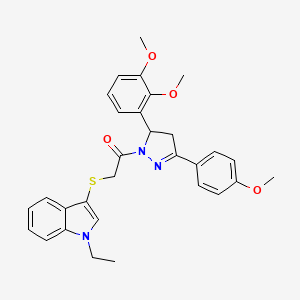
![N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2555088.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2555089.png)
![[1,2]Thiazolo[3,4-b]pyrazin-3-amine](/img/structure/B2555090.png)

